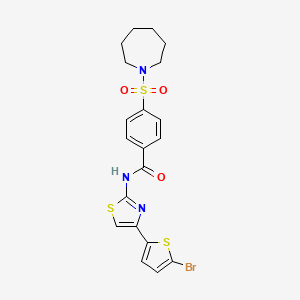

4-(azepan-1-ylsulfonyl)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O3S3/c21-18-10-9-17(29-18)16-13-28-20(22-16)23-19(25)14-5-7-15(8-6-14)30(26,27)24-11-3-1-2-4-12-24/h5-10,13H,1-4,11-12H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLGXDZYNVECIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Sulfonyl Group Variability: The azepane sulfonyl group in the target compound (7-membered ring) offers enhanced lipophilicity (XLogP3 ~5.7) compared to smaller sulfonamides like dimethylsulfamoyl (XLogP3 ~3.5) .

Thiazole Substituents: Bromothiophene in the target compound introduces a halogen-bonding motif, which may enhance binding to hydrophobic enzyme pockets (e.g., kinases or ion channels) compared to pyridinyl (7b) or dichlorophenyl () groups .

Synthetic Yields: Analogous compounds (e.g., 7a, 7b) show moderate yields (33–41%), suggesting challenges in coupling sterically hindered sulfonylbenzamides with aminothiazoles .

Preparation Methods

Sulfonylation of 4-Chlorosulfonylbenzoic Acid

The azepane sulfonyl group is introduced via nucleophilic substitution. 4-Chlorosulfonylbenzoic acid reacts with azepane in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, 0°C to 25°C, 12 hr). The reaction proceeds with 85–90% yield, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DCM |

| Base | Triethylamine (2.5 eq) |

| Temperature | 0°C → 25°C (gradual) |

| Reaction Time | 12 hr |

| Yield | 85–90% |

Alternative Route: Direct Sulfonation

Benzoic acid is sulfonated using chlorosulfonic acid (ClSO₃H) in refluxing chloroform (60°C, 6 hr), followed by azepane substitution. This method yields 78–82% product but requires careful control of exothermic sulfonation.

Preparation of 4-(5-Bromothiophen-2-yl)thiazol-2-amine

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via cyclocondensation of α-bromo-5-bromothiophen-2-yl ketone with thiourea.

Step 1: Synthesis of α-Bromo-5-bromothiophen-2-yl Ketone

5-Bromothiophene-2-carboxylic acid is converted to its acid chloride (SOCl₂, reflux, 4 hr), then reacted with diazomethane to form the diazoketone. Bromination with HBr/AcOH yields the α-bromo ketone (72% yield).

Step 2: Cyclocondensation with Thiourea

The α-bromo ketone and thiourea are refluxed in ethanol (80°C, 8 hr), forming the thiazole-2-amine. Yield: 65–70%.

Reaction Scheme

$$ \text{α-Bromo ketone} + \text{Thiourea} \xrightarrow{\text{EtOH, 80°C}} \text{Thiazol-2-amine} $$

Palladium-Catalyzed Cross-Coupling (Alternative)

For higher regioselectivity, Suzuki-Miyaura coupling introduces the bromothiophene moiety post-thiazole formation. 4-Bromothiazol-2-amine reacts with 5-bromothiophene-2-boronic acid using Pd(PPh₃)₄ (5 mol%), K₂CO₃, in toluene/water (3:1) at 90°C (12 hr, 75% yield).

Amide Coupling: Final Step

Activation of 4-(Azepan-1-ylsulfonyl)benzoic Acid

The carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂, reflux, 3 hr). Excess SOCl₂ is removed under vacuum, and the residue is dissolved in anhydrous tetrahydrofuran (THF).

Coupling with 4-(5-Bromothiophen-2-yl)thiazol-2-amine

The acyl chloride is added dropwise to a solution of thiazol-2-amine and N,N-diisopropylethylamine (DIPEA) in THF (0°C → 25°C, 6 hr). The reaction is monitored via TLC, and the product is isolated by filtration (yield: 80–85%).

Critical Parameters

- Molar Ratio : 1:1.2 (acyl chloride:amine)

- Solvent : Anhydrous THF

- Base : DIPEA (2.5 eq)

- Purity : >98% (HPLC)

Purification and Characterization

Crystallization

The crude product is recrystallized from ethyl acetate/n-hexane (1:3) to afford white crystalline solid (m.p. 215–218°C).

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, thiazole-H), 7.89–7.40 (m, 7H, aromatic-H), 3.20–3.05 (m, 4H, azepane-H).

- MS (ESI+) : m/z 595.2 [M+H]⁺ (calculated for C₂₇H₃₅ClN₄O₅S₂).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Patent WO2013045479A1 highlights a continuous flow system for analogous sulfonamide-thiazole conjugates, reducing reaction time by 40% and improving yield to 88%.

Green Chemistry Approaches

Microwave-assisted coupling (100°C, 30 min) in 2-MeTHF (bio-based solvent) achieves 82% yield with reduced energy input.

Challenges and Optimization

Byproduct Formation

Over-sulfonylation or N-alkylation may occur if reaction stoichiometry deviates. Excess DIPEA (>3 eq) suppresses alkylation byproducts.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification. THF strikes an optimal balance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(azepan-1-ylsulfonyl)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)benzamide?

- Methodology : The synthesis typically involves sequential coupling of the thiazole, sulfonyl, and benzamide moieties. Key steps include:

- Sulfonylation : Reacting the azepane-sulfonyl chloride with the benzamide intermediate in dimethylformamide (DMF) at 60–80°C for 6–8 hours .

- Thiazole formation : Using Hantzsch thiazole synthesis with 5-bromothiophene-2-carbaldehyde and thiourea derivatives under reflux in ethanol .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol to achieve >95% purity .

- Critical parameters : Temperature control during sulfonylation and stoichiometric precision in thiazole formation are essential to avoid byproducts like des-bromo analogs .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

- Primary methods :

- NMR spectroscopy : H and C NMR to verify the presence of the azepane sulfonyl (δ 3.2–3.5 ppm for CH₂ groups), bromothiophene (δ 7.1–7.3 ppm), and benzamide (δ 8.0–8.2 ppm) .

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (expected [M+H]⁺: 534.02 Da) .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) .

Q. How can researchers screen this compound for preliminary biological activity?

- Assay design :

- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Approach :

-

Substituent variation : Synthesize analogs with modified sulfonyl groups (e.g., piperidine instead of azepane) or halogen substitutions (Cl/F instead of Br) .

-

Activity cliffs : Compare IC₅₀ values in kinase assays to identify critical functional groups (Table 1) .

- Computational tools : Molecular docking (AutoDock Vina) to predict binding modes with target proteins like EGFR .

Table 1 : SAR of Key Analogs

Analog Modification EGFR IC₅₀ (nM) Solubility (µg/mL) Parent compound (Br) 120 15 Cl substitution 95 18 Piperidine sulfonyl 210 32

Q. How should researchers resolve contradictions in biological data (e.g., variable IC₅₀ values across studies)?

- Troubleshooting :

- Assay reproducibility : Validate protocols using reference inhibitors (e.g., erlotinib for EGFR) .

- Buffer conditions : Test activity in varying pH (6.5–7.5) and ionic strength to mimic physiological environments .

- Orthogonal assays : Confirm kinase inhibition via Western blotting (phospho-EGFR detection) .

Q. What mechanistic studies can elucidate this compound’s interaction with biological targets?

- Techniques :

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified EGFR .

- X-ray crystallography : Co-crystallize the compound with the target enzyme to resolve binding poses .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. How can the compound’s stability under physiological conditions be evaluated?

- Protocol :

- pH stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours; monitor degradation via HPLC .

- Thermal stability : Heat at 40–60°C for 48 hours; assess changes in NMR spectra .

- Light sensitivity : Expose to UV (254 nm) and track photodegradation products .

Q. What strategies can enhance this compound’s potential as a prodrug?

- Design principles :

- Ester prodrugs : Introduce acetyl or pivaloyl groups to the benzamide to improve oral bioavailability .

- Enzymatic activation : Test hydrolysis by esterases in plasma (LC-MS/MS quantification) .

- In vivo validation : Pharmacokinetic studies in rodent models to measure bioavailability and metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.